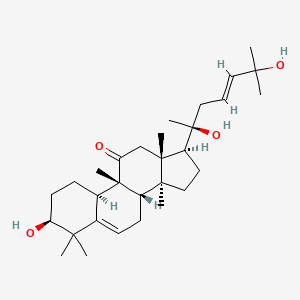
5-Thiazolidineaceticacid, 4-oxo-3-phenyl-2-thioxo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Thiazolidineaceticacid, 4-oxo-3-phenyl-2-thioxo- is a heterocyclic compound that belongs to the thiazolidine family. Thiazolidines are five-membered rings containing sulfur and nitrogen atoms.
Preparation Methods
The synthesis of 5-Thiazolidineaceticacid, 4-oxo-3-phenyl-2-thioxo- typically involves multicomponent reactions, click reactions, and nano-catalysis. These methods aim to improve selectivity, purity, product yield, and pharmacokinetic activity . Industrial production methods often employ green chemistry principles to ensure cleaner reaction profiles and catalyst recovery .
Chemical Reactions Analysis
5-Thiazolidineaceticacid, 4-oxo-3-phenyl-2-thioxo- undergoes various chemical reactions, including:
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenation and alkylation reactions are common, with reagents like chloroacetyl chloride and alkyl halides.
Major products formed from these reactions include various thiazolidine derivatives with enhanced biological activities .
Scientific Research Applications
This compound has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Exhibits antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Potential therapeutic agent for treating various diseases.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 5-Thiazolidineaceticacid, 4-oxo-3-phenyl-2-thioxo- involves its interaction with specific molecular targets and pathways. It often acts by inhibiting enzymes or modulating receptor activities, leading to its diverse biological effects .
Comparison with Similar Compounds
Similar compounds include thiazolidinones and thiazoles. Compared to these, 5-Thiazolidineaceticacid, 4-oxo-3-phenyl-2-thioxo- exhibits unique pharmacological properties due to the presence of both sulfur and nitrogen atoms in its structure . This enhances its biological activity and makes it a valuable compound in medicinal chemistry .
Properties
CAS No. |
4891-93-4 |
|---|---|
Molecular Formula |
C11H9NO3S2 |
Molecular Weight |
267.3 g/mol |
IUPAC Name |
2-(4-oxo-3-phenyl-2-sulfanylidene-1,3-thiazolidin-5-yl)acetic acid |
InChI |
InChI=1S/C11H9NO3S2/c13-9(14)6-8-10(15)12(11(16)17-8)7-4-2-1-3-5-7/h1-5,8H,6H2,(H,13,14) |
InChI Key |
GZCLPYCDOGGRSC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(SC2=S)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


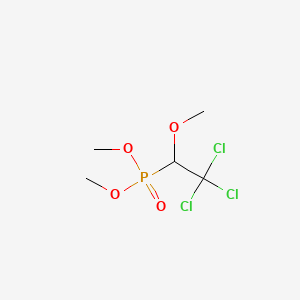
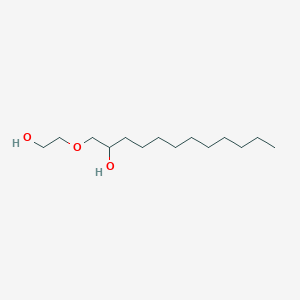

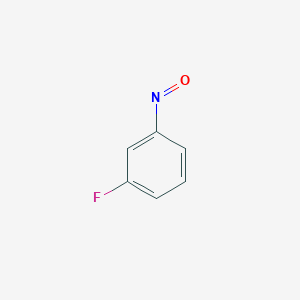

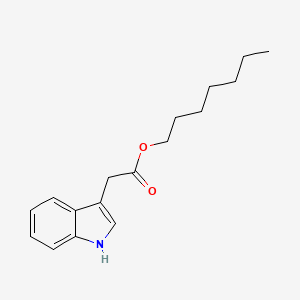
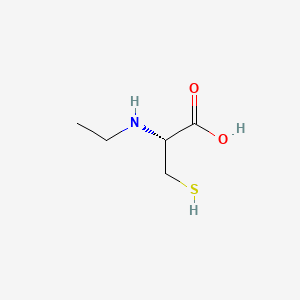
![Spiro[fluorene-9,3'-isochromen]-1'(4'h)-one](/img/structure/B14747179.png)

![4-Hydroxy-N,N-dimethyl-1-tosyl-2-(trifluoromethyl)-1H-benzo[d]imidazole-6-carboxamide](/img/structure/B14747183.png)
![propan-2-yl N-[2-fluoro-5-(trifluoromethyl)phenyl]carbamate](/img/structure/B14747190.png)
![6,6-Dimethyl-6,11-dihydrobenzo[b]acridine](/img/structure/B14747193.png)

